2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide
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Overview
Description
2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring fused to a pyrazolo[1,5-a]pyridine moiety, which is further substituted with a phenyl group and a carboxamide group.
Mechanism of Action
Target of Action
The primary target of 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide is the Mitogen-activated protein kinase 1 . This kinase plays a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines, a family of compounds to which our compound belongs, have significant photophysical properties . These properties suggest that the compound might interact with its targets by influencing electron-donating groups at position 7 on the fused ring, improving both the absorption and emission behaviors .
Pharmacokinetics
It’s worth noting that the compound’s photophysical properties, such as absorption and emission behaviors, can be tuned , which might impact its bioavailability.
Result of Action
Given its target, it may influence cell growth, differentiation, and apoptosis
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidines, a related class of compounds, are known to have beneficial properties as antimetabolites in purine biochemical reactions . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains, which play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .
Cellular Effects
Related compounds have shown to have antitumor effects and other biological activities in a variety of cancer cell lines .
Molecular Mechanism
It is known that pyrazolo[1,5-a]pyrimidines can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core This can be achieved through the cyclization of appropriate precursors such as pyridine derivatives and hydrazines
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups have been introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide can be employed as a tool to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural features may contribute to its activity against specific targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazolo[1,5-a] core structure but differ in the substituents attached to the core.
Thiazole derivatives: These compounds contain a thiazole ring but may have different substituents and functional groups.
Uniqueness: 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide is unique due to its specific combination of the pyrazolo[1,5-a]pyridine and thiazole rings, along with the phenyl and carboxamide groups. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-phenyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-16(19-13-7-9-21-14(10-13)6-8-18-21)15-11-23-17(20-15)12-4-2-1-3-5-12/h1-11H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJMZZRCTRGGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC4=CC=NN4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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